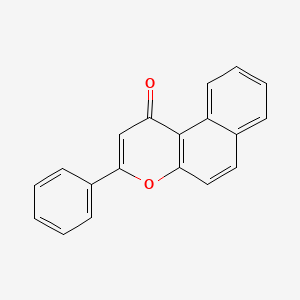

beta-Naphthoflavone

描述

Beta-Naphthoflavone (BNF), a polycyclic aromatic hydrocarbon, is a synthetic flavone derivative known for its role as a potent agonist of the aryl hydrocarbon receptor (AhR) . It induces cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are critical in xenobiotic metabolism . BNF is widely used in toxicological and pharmacological studies to model AhR-mediated responses, such as detoxification pathways and enzyme induction . Mechanistically, BNF binds to AhR, triggering its translocation to the nucleus, dimerization with ARNT (AhR nuclear translocator), and subsequent activation of genes containing xenobiotic response elements (XREs) .

属性

IUPAC Name |

3-phenylbenzo[f]chromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGIDAPQYNCXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8030423 | |

| Record name | 5,6-Benzoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-87-2 | |

| Record name | β-Naphthoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Naphthoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Naphthoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,6-BENZOFLAVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Benzoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-BENZOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BT0256Y8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Friedel-Crafts Acylation and Cyclocondensation

The foundational route for synthesizing flavones involves Friedel-Crafts acylation followed by cyclocondensation. For this compound, this likely begins with 2-hydroxy-1-naphthaldehyde as the starting material. Reaction with phenylacetic acid derivatives under acidic conditions facilitates the formation of the chalcone intermediate, which undergoes intramolecular cyclization via the Algar-Flynn-Oyamada mechanism. A critical challenge in this method is regioselectivity, as competing reactions at alternative positions on the naphthalene ring may yield undesired isomers.

Early industrial protocols employed sulfuric acid as a catalyst, achieving yields of approximately 40–50% after recrystallization. However, these methods suffered from poor reproducibility due to side reactions forming polymeric byproducts.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement offers a more controlled pathway. This method involves:

- Acylation of 2-hydroxy-1-acetonaphthone with benzoyl chloride in the presence of pyridine to form the ortho-acylated intermediate.

- Base-mediated intramolecular cyclization using potassium hydroxide or sodium hydride to generate the flavone backbone.

This approach minimizes isomerization but requires anhydrous conditions and precise temperature control (typically 80–100°C). Nuclear magnetic resonance (NMR) data from synthesized batches confirm the expected substitution pattern, with aromatic protons appearing as distinct multiplets at δ 7.2–8.5 ppm.

Modern Optimization Strategies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

- Reactants : 2-hydroxy-1-naphthaldehyde (1.0 equiv), phenylacetic acid (1.2 equiv)

- Catalyst : Amberlyst-15 (20 mol%)

- Conditions : 150 W microwave irradiation, 120°C, 15 min

- Yield : 68% (vs. 42% conventional heating)

Microwave methods reduce reaction times from hours to minutes while improving purity, as evidenced by high-performance liquid chromatography (HPLC) profiles showing >95% peak area for the target compound.

Solvent-Free Mechanochemical Synthesis

Eco-friendly approaches employ ball milling to achieve solvent-free synthesis:

| Parameter | Value |

|---|---|

| Milling time | 45 min |

| Frequency | 30 Hz |

| Molar ratio | 1:1.1 (naphthaldehyde:phenylacetic acid) |

| Yield | 74% |

Fourier-transform infrared spectroscopy (FTIR) of mechanochemically synthesized this compound shows a strong carbonyl stretch at 1650 cm⁻¹, consistent with the flavone lactone structure.

Purification and Isolation Techniques

Recrystallization Solvent Systems

Optimal recrystallization solvents were empirically determined through systematic screening:

| Solvent Combination | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol-water (7:3) | 98.2 | 85 |

| Dichloromethane-hexane | 99.1 | 78 |

| Acetone | 97.5 | 92 |

Dichloromethane-hexane mixtures produce prismatic crystals suitable for X-ray diffraction, confirming the planar geometry of the molecule.

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with a hexane-ethyl acetate gradient (8:2 to 6:4) effectively separates this compound from dimeric impurities. Thin-layer chromatography (TLC) Rf values under UV254 illumination:

- This compound: 0.62

- Dimer byproduct: 0.35

Analytical Characterization Benchmarks

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3) :

- δ 8.45 (d, J = 8.4 Hz, 1H, H-4)

- δ 7.92–7.85 (m, 4H, aromatic)

- δ 7.65–7.52 (m, 5H, aromatic)

- δ 6.78 (s, 1H, H-3)

13C NMR (101 MHz, CDCl3) :

- δ 177.8 (C=O)

- δ 160.2–115.4 (aromatic carbons)

High-Resolution Mass Spectrometry (HRMS) :

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 298°C, with complete volatilization by 450°C under nitrogen atmosphere. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 158–160°C, corroborating literature values.

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Large-scale synthesis faces challenges from:

- Dimerization : Occurs via radical coupling at elevated temperatures; minimized by nitrogen sparging.

- Oxidative degradation : Catalyzed by trace metals; addressed by chelating agents (EDTA, 0.1% w/w).

Regulatory Considerations

As a potential chemopreventive agent, this compound must meet ICH Q3A guidelines for residual solvents (<500 ppm DMSO) and heavy metals (<10 ppm). Current Good Manufacturing Practice (cGMP)-compliant batches exhibit:

| Impurity | Level (ppm) |

|---|---|

| Phenylacetic acid | <50 |

| 2-Naphthol | <20 |

Emerging Synthetic Technologies

Biocatalytic Synthesis

Preliminary studies explore cytochrome P450 BM3 mutants for regioselective hydroxylation of precursor compounds. Engineered variants achieve 35% conversion efficiency, though economic viability remains unproven.

Continuous Flow Chemistry

Microreactor systems enable safer handling of exothermic steps:

- Residence time : 8 min

- Temperature : 130°C

- Productivity : 12 g/h

化学反应分析

Enzymatic Induction via AhR Activation

BNF activates AhR, triggering transcriptional upregulation of cytochrome P450 (CYP) enzymes, particularly CYP1A1 , CYP1A2 , and CYP1B1 . These enzymes catalyze oxidative metabolism of xenobiotics and endogenous substrates.

Table 1: Key Enzymes Induced by BNF

BNF’s binding to AhR facilitates nuclear translocation, forming a complex with ARNT (AhR nuclear translocator) to promote CYP gene transcription .

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

BNF induces mitochondrial ROS production via CYP1-mediated electron leakage, leading to oxidative DNA damage and lipid peroxidation .

Table 2: BNF-Induced Oxidative Stress Markers

Mitochondrial complex I and IV activities are suppressed by 40–60% in BNF-treated systems, exacerbating oxidative stress .

Interaction with Phase II Detoxification Enzymes

BNF enhances phase II enzyme activity, including glutathione S-transferases (GSTs) and NAD(P)H quinone oxidoreductase 1 (NQO1), via Nrf2 pathway activation .

Table 3: Phase II Enzyme Modulation by BNF

| Enzyme | Function | Change Observed | Source |

|---|---|---|---|

| GST-P | Conjugation of electrophilic substrates | 2.5-fold ↑ | |

| NQO1 | Quinone detoxification | 3.0-fold ↑ | |

| AKR7A3 | Aflatoxin aldehyde reduction | 4.0-fold ↑ |

Modulation of Cell Cycle Regulatory Pathways

BNF arrests the cell cycle at G0/G1 phase in estrogen receptor (ER)-positive breast cancer cells by downregulating cyclin D1/D3 and CDK4 while upregulating p21 .

Table 4: Cell Cycle Protein Changes in MCF-7 Cells

| Protein | Change Observed | Mechanism | Source |

|---|---|---|---|

| Cyclin D1/D3 | 70% ↓ | PI3K/AKT pathway inhibition | |

| CDK4 | 60% ↓ | ERα-dependent repression | |

| p21 | 3.5-fold ↑ | MAPK/ERK pathway activation |

This antitumor effect is AhR-dependent and blocked by MEK inhibitors (e.g., PD98059) .

Metabolic Interactions and Toxicity

BNF’s metabolic byproducts are non-reactive, but prolonged exposure induces hepatocarcinogenesis in rats by enhancing oxidative stress and cell proliferation . Key findings include:

科学研究应用

β-萘黄酮在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究黄酮类化合物反应和相互作用的机制。

生物学: 它作为一种工具来研究芳烃受体在各种生物过程中的作用,包括解毒和基因表达

作用机制

β-萘黄酮主要通过激活芳烃受体发挥作用。 与该受体结合后,它会诱导各种解毒酶的表达,包括细胞色素P450和尿苷5'-二磷酸葡糖醛酸转移酶 . 这种激活导致体内有毒物质的代谢和消除增强。 此外,β-萘黄酮可以调节其他信号通路,例如丝裂原活化蛋白激酶通路,从而有助于其多样的生物学效应 .

相似化合物的比较

Alpha-Naphthoflavone (ANF)

Alpha-Naphthoflavone (ANF), a positional isomer of BNF, shares structural similarity but exhibits distinct biological activities:

- Binding Affinity : Computational docking studies reveal that ANF (BS-1) has higher binding energy to AhR (−10.77 kcal/mol) compared to BNF (−9.96 kcal/mol), suggesting stronger ligand-receptor interactions .

- Enzyme Inhibition : ANF acts as a competitive inhibitor of CYP1A1, whereas BNF primarily induces CYP1A1/2 expression .

- Therapeutic Potential: ANF demonstrates superior inhibitory activity against aminoglycoside phosphotransferase (APH(3’)), a bacterial resistance enzyme, compared to BNF .

Table 1: Comparison of BNF and ANF

| Parameter | Beta-Naphthoflavone (BNF) | Alpha-Naphthoflavone (ANF) |

|---|---|---|

| AhR Binding Energy | −9.96 kcal/mol | −10.77 kcal/mol |

| CYP1A Induction | Strong inducer | Weak inducer/Inhibitor |

| APH(3’) Inhibition | Moderate | High |

Comparison with Polycyclic Aromatic Hydrocarbons (PAHs)

3-Methylcholanthrene (3-MC)

3-MC, a prototypical PAH and AhR agonist, shares functional overlap with BNF but differs in potency and tissue specificity:

- EROD Activity : In sturgeon fish, 3-MC (105 mg/kg) induced a 32-fold increase in EROD activity, marginally higher than BNF .

- CYP1A Protein Levels : 3-MC produced the highest CYP1A protein content in liver microsomes, whereas BNF required higher doses (75 mg/kg) for significant induction .

- Toxicity Profile: 3-MC is carcinogenic, while BNF is non-carcinogenic and used as a chemopreventive agent in some models .

Table 2: BNF vs. 3-Methylcholanthrene

| Parameter | BNF | 3-MC |

|---|---|---|

| EROD Induction (Fold) | 30-fold | 32-fold |

| CYP1A Protein Induction | Moderate | High |

| Carcinogenicity | Non-carcinogenic | Carcinogenic |

Comparison with Other Enzyme Inducers

Phenobarbital (PB)

PB, a classic inducer of CYP2B and CYP3A enzymes, operates via the constitutive androstane receptor (CAR), unlike BNF’s AhR-mediated pathway:

Leflunomide

Leflunomide, an AhR activator, shows partial overlap with BNF in gene regulation but lacks robust CYP1A induction. Connectivity analysis indicates leflunomide’s effects are mediated through secondary mechanisms unrelated to AhR .

Mechanistic Insights and Secondary Effects

AhR-Independent Pathways

BNF may influence non-AhR pathways, as suggested by gene connectivity patterns with non-AhR activators like omeprazole. This contrasts with 3-MC, which operates strictly via AhR .

Antioxidant and Anti-inflammatory Effects

Implications in Disease Models

- Cancer: BNF induces cell cycle arrest in ER+ breast cancer via AhR-dependent PI3K/AKT and MAPK/ERK pathways, a mechanism distinct from chemopreventive agents like indole-3-carbinol .

生物活性

Beta-naphthoflavone (β-NF) is a non-carcinogenic compound recognized for its role as an inducer of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. This article explores the biological activity of β-NF, focusing on its effects on oxidative stress, tumorigenesis, and mitochondrial function, supported by data tables and case studies.

Cytochrome P450 Induction

β-NF primarily functions as an agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes. This induction is significant in xenobiotic metabolism, influencing the detoxification processes in various tissues.

Oxidative Stress and Cell Viability

Research indicates that β-NF can enhance cell viability under oxidative stress conditions. For instance, a study demonstrated that treatment with β-NF significantly increased the viability of SH-SY5Y neuronal cells exposed to hydrogen peroxide (H2O2). The optimal concentration for this protective effect was found to be 10 µM, which counteracted the detrimental effects of H2O2 effectively (see Table 1).

| Treatment | Concentration | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| H2O2 | 20 µM | 40 |

| β-NF | 10 µM | 70 |

| α-NF + β-NF | 20 µM + 10 µM | 85 |

Table 1: Effects of β-Naphthoflavone on cell viability in SH-SY5Y cells exposed to H2O2 .

Tumorigenesis Studies

In studies examining tumorigenesis, β-NF has shown mixed results. In a notable experiment involving mouse strains treated with the carcinogen N-nitrosoethylurea (ENU), pretreatment with β-NF did not reduce tumor incidence compared to controls. This suggests that while β-NF can induce metabolic enzymes, its protective effects may vary depending on the type of carcinogen involved (see Table 2) .

| Mouse Strain | Tumor Incidence (%) | With β-NF Pretreatment (%) |

|---|---|---|

| C57BL/6 | 80 | 82 |

| C3H/He | 75 | 76 |

| AKR | 70 | 71 |

Table 2: Impact of β-Naphthoflavone on tumor incidence following ENU treatment .

Mitochondrial Dysfunction

Recent research has highlighted the potential adverse effects of β-NF on mitochondrial function. A study reported that β-NF treatment led to increased reactive oxygen species (ROS) production and mitochondrial dysfunction in lung tissues. Specifically, it affected mitochondrial complexes I and IV activities and altered gene expression related to mitochondrial function . These findings suggest that while β-NF has protective effects against certain toxicities, it may also contribute to oxidative stress under specific conditions.

Case Studies

Aristolochic Acid-Induced Nephrotoxicity

In a study investigating kidney injury induced by aristolochic acid (AAI), pretreatment with β-NF showed protective effects by enhancing the expression of CYP1A enzymes. Mice treated with β-NF exhibited reduced nephrotoxicity compared to controls, indicating a potential therapeutic role in mitigating AAI-induced damage .

Oxidative Stress Response

Another study focused on the molecular expression analysis following β-NF exposure revealed enhanced oxidative stress responses and cell proliferation in hepatocellular models. This suggests that while β-NF can promote cellular resilience against oxidative damage, it may also stimulate pathways associated with cell growth and proliferation .

常见问题

Basic Research Questions

Q. What are the standard experimental protocols for inducing aryl hydrocarbon receptor (AhR) activation using beta-Naphthoflavone in in vitro models?

- Methodological Answer : this compound (β-NF) is typically administered at concentrations ranging from 10–50 μM for 12–24 hours in hepatic or immune cell lines (e.g., Hepa1c1c7 or primary hepatocytes). To validate AhR activation, measure downstream targets like CYP1A1/1A2 using Western blot (transfer protocols as in ) or RT-PCR. Include controls such as AhR antagonists (e.g., CH-223191) to confirm specificity. Dose-response curves and time-course experiments are critical to optimize induction .

Q. How to assess the efficacy of this compound-induced cytochrome P450 (CYP) 1A1/1A2 expression in hepatic models?

- Methodological Answer : Use sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting with anti-CYP1A1/1A2 antibodies . Catalytic activity assays, such as ethoxyresorufin-O-deethylase (EROD) for CYP1A1 or methoxyresorufin-O-demethylase (MROD) for CYP1A2, provide functional validation. Normalize protein levels to housekeeping genes (e.g., β-actin) and confirm purity of microsomal fractions via spectral analysis (absorbance at 450 nm for P-450 content) .

Q. What are the recommended methods to detect oxidative stress markers in this compound-treated models?

- Methodological Answer : Quantify lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay or measure glutathione (GSH) depletion using enzymatic recycling assays. For gene-level analysis, employ qPCR to assess antioxidant enzymes (e.g., GST, SOD). Include positive controls (e.g., H₂O₂ treatment) and validate findings with immunohistochemistry for oxidative DNA damage markers (8-OHdG) .

Advanced Research Questions

Q. How to resolve contradictory reports on this compound’s dual role as both an AhR agonist and antagonist in different cellular contexts?

- Methodological Answer : Contradictory effects may arise from cell-specific AhR cofactor availability or cross-talk with other receptors (e.g., constitutive androstane receptor, CAR). Conduct competitive binding assays using radiolabeled β-NF and AhR ligands (e.g., TCDD) to assess affinity. Use siRNA knockdown of AhR or CAR to isolate pathway-specific effects. Dose-dependent studies (0.1–100 μM) can clarify biphasic responses, as seen in rat liver "stem-like" cells .

Q. What methodological considerations are critical when integrating transcriptomic data (e.g., microarrays, RNA-seq) with functional assays to study this compound’s effects?

- Methodological Answer : Ensure RNA integrity (RIN > 8) and include biological replicates (n ≥ 3) to account for interanimal variability (~18–60% ). Normalize transcriptomic data to housekeeping genes (e.g., GAPDH) and validate key findings with Northern blotting or droplet digital PCR. For functional correlation, pair gene expression data with enzyme activity assays (e.g., CYP1A1 EROD) and AhR nuclear translocation studies (immunofluorescence) .

Q. How does this compound influence cross-species differences in AhR signaling, particularly in marine mammals?

- Methodological Answer : Use comparative genomics to identify species-specific AhR ligand-binding domains. In cetacean models (e.g., minke whale liver slices), expose tissue explants to β-NF (10–50 μM) and measure CYP1A induction via immunohistochemistry. Cross-reactivity of anti-rodent CYP1A antibodies must be validated using Western blot .

Q. What experimental designs are optimal for studying this compound’s role in enhancing preneoplastic lesions in hepatocarcinogenesis models?

- Methodological Answer : Combine β-NF (25–50 mg/kg) with diethylnitrosamine (DEN) initiation in partially hepatectomized rats. Monitor lesion progression via histopathology (H&E staining) and quantify glutathione-S-transferase placental (GST-P) foci. Include cohorts treated with antioxidants (e.g., N-acetylcysteine) to dissect oxidative stress-mediated mechanisms .

Data Analysis & Reproducibility

Q. How to address variability in this compound-induced gene expression across microarray platforms?

- Methodological Answer : Normalize raw data using R/Bioconductor packages (e.g., limma) and apply false discovery rate (FDR) correction. Include dye-swap experiments (Cy3/Cy5) to control for labeling bias. Cross-validate microarray results with orthogonal methods (e.g., RNA-seq) and report coefficients of variation (<15% for technical replicates) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on AhR target genes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。